1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea
Overview
Description
D159687 is a selective negative allosteric modulator of phosphodiesterase 4D (PDE4D). This compound has shown significant potential in enhancing memory and cognitive function without the emetic-like side effects commonly associated with other PDE4 inhibitors . It is primarily used in scientific research to study its effects on various biological processes and potential therapeutic applications.
Mechanism of Action
Target of Action
D159687, also known as “1-(4-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)phenyl)urea”, is a selective inhibitor of Phosphodiesterase 4D (PDE4D) . PDE4D is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes .
Mode of Action
D159687 interacts with PDE4D and inhibits its activity . This inhibition leads to an increase in intracellular cAMP levels . The elevated cAMP levels then stimulate cAMP signaling, leading to an increase in the phosphorylation of the cAMP-responsive element-binding protein (CREB) .
Biochemical Pathways
The primary biochemical pathway affected by D159687 is the cAMP signaling pathway . By inhibiting PDE4D, D159687 prevents the breakdown of cAMP, leading to increased cAMP levels . This increase in cAMP levels stimulates the phosphorylation of CREB, a protein that plays a key role in neuronal plasticity and long-term memory formation .
Pharmacokinetics
The pharmacokinetic properties of D159687 have been studied in animal models . It has been found that D159687 has a suitable volume of distribution and clearance rate, resulting in an elimination half-life of 1.24 hours . These properties suggest that D159687 has a favorable bioavailability profile.
Result of Action
The inhibition of PDE4D by D159687 and the subsequent increase in cAMP levels lead to a range of molecular and cellular effects. These include the phosphorylation of CREB and other synaptic plasticity-related proteins, such as synaptosomal-associated protein 25 kDa, and the N-methyl-D-aspartate receptor subunit NR2A . These changes at the molecular level translate into observable effects at the cellular level, such as enhanced memory formation and consolidation .
Action Environment
The action of D159687 can be influenced by the environment in which it is administered. For instance, in learning-stimulated conditions, D159687 was found to enhance memory formation and consolidation in contextual fear conditioning . . This suggests that the efficacy of D159687 can be modulated by environmental factors related to the context of administration.
Biochemical Analysis
Biochemical Properties
D159687 interacts with the enzyme PDE4D, inhibiting its activity . This interaction is selective, with D159687 showing greater affinity for PDE4D over other PDE isoforms .
Cellular Effects
In cellular processes, D159687 influences cell function by modulating the activity of PDE4D . This modulation can impact cell signaling pathways and cellular metabolism, particularly those involving cyclic adenosine monophosphate (cAMP), a molecule that PDE4D regulates .
Molecular Mechanism
At the molecular level, D159687 exerts its effects by binding to PDE4D and inhibiting its activity . This inhibition can lead to changes in cAMP levels, which can in turn influence various cellular processes, including gene expression .
Temporal Effects in Laboratory Settings
The effects of D159687 have been observed over time in laboratory settings . It has been shown to decrease forskolin-induced cAMP hydrolysis in HEK293 cells .
Dosage Effects in Animal Models
In animal models, the effects of D159687 vary with different dosages . For example, it has been shown to impair novel object recognition in mice when administered at a dose of 3 mg/kg .
Metabolic Pathways
D159687 is involved in metabolic pathways related to the regulation of cAMP levels . By inhibiting PDE4D, it can influence the metabolic flux of cAMP and affect metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: D159687 is synthesized through a series of chemical reactions involving the formation of a biphenyl structure followed by the introduction of a urea moiety. The synthetic route typically involves:
- Formation of the biphenyl structure through a Suzuki coupling reaction.
- Introduction of the chloro and methoxy groups via electrophilic aromatic substitution.
- Formation of the urea moiety through the reaction of an amine with an isocyanate .
Industrial Production Methods: The industrial production of D159687 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The compound is then purified using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: D159687 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the biphenyl structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives and urea derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
D159687 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
D159797: A compound similar to D159687, also a selective PDE4D inhibitor with pro-cognitive effects.
Uniqueness of D159687: D159687 stands out due to its selective inhibition of PDE4D, leading to enhanced memory and cognitive function without the emetic side effects. Its unique pharmacological profile makes it a valuable compound for studying the role of PDE4D in various neurological conditions and for potential therapeutic applications .
Properties
IUPAC Name |
[4-[[3-(3-chlorophenyl)-4-methoxyphenyl]methyl]phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-26-20-10-7-15(12-19(20)16-3-2-4-17(22)13-16)11-14-5-8-18(9-6-14)24-21(23)25/h2-10,12-13H,11H2,1H3,(H3,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJLUTWHJUDZFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC=C(C=C2)NC(=O)N)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151141 | |
Record name | D-159687 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155877-97-6 | |
Record name | D-159687 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1155877976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-159687 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-159687 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T436CO8BT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the mechanism of action of D159687 and how does it affect downstream signaling?
A1: D159687 acts as a selective negative allosteric modulator (NAM) of the phosphodiesterase 4D (PDE4D) enzyme. [, ] Unlike competitive inhibitors, which directly block the active site, NAMs bind to a distinct allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity. [] By inhibiting PDE4D, D159687 prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including synaptic plasticity and memory formation. [, ] This leads to an increase in intracellular cAMP levels, ultimately enhancing signaling pathways implicated in learning and memory. []
Q2: Has D159687 demonstrated efficacy in any preclinical models of cognitive impairment?
A2: Yes, D159687 has shown promising pro-cognitive effects in preclinical studies. Notably, it improved performance in the object retrieval detour task in female Cynomolgous macaques, a primate model relevant to cognitive functions involving the corticostriatal circuitry. [] This suggests its potential as a therapeutic agent for disorders associated with cognitive decline. Further research explored its effects on memory enhancement in other models, observing biphasic effects linked to learning-activated signaling pathways. []
A2: While the provided abstracts do not delve into specific spectroscopic data, we can glean some structural information from the chemical name: 1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea. This name reveals the presence of key structural features, including:
Q3: Are there any known structure-activity relationship (SAR) studies for D159687 or related analogs?
A4: One of the provided abstracts mentions the development of a concise two-step synthesis for D159687 and related PDE4D inhibitors. [] This synthetic route, employing sequential Suzuki couplings, enables the generation of diverse analogs, including atropisomeric compounds, which are stereoisomers arising from restricted rotation around a single bond. [] This suggests that SAR studies are feasible and potentially underway to explore the impact of structural modifications on PDE4D inhibitory activity, potency, and selectivity. The ability to separate and study individual atropisomers, as mentioned in the abstract, could provide valuable insights into the binding modes and biological activity of these inhibitors. []
Q4: What are the implications of D159687's pharmacokinetic properties for its potential therapeutic use?
A5: While specific pharmacokinetic data is not provided in the abstracts, one study highlights the "suitable pharmacokinetic properties and safety profiles" of D159687 and a related NAM, D159797. [] This suggests that these compounds possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, contributing to their potential for clinical development. Determining the detailed pharmacokinetic profile, including parameters such as bioavailability, half-life, and clearance, will be crucial in guiding dosing regimens and assessing the translational potential of D159687 for therapeutic applications in humans.
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